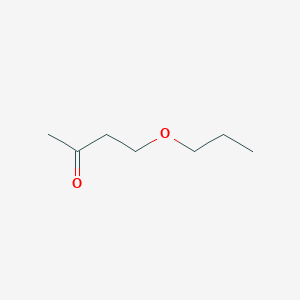
4-Propoxy-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-2-butanone is a ketone that is 4-hydroxy-2-butanone in which the hydroxy hydrogen has been replaced by a propyl group. It is a ketone and an ether.
Wissenschaftliche Forschungsanwendungen
Synthesis and Production
4-Propoxy-2-butanone can be synthesized through several methods, including the reaction of 2-butanone with propanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, followed by purification through distillation. In industrial settings, production methods are scaled up using continuous distillation and purification techniques to ensure high purity and yield.
Organic Synthesis
This compound is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing pharmaceuticals and agrochemicals.
Biochemical Assays
This compound serves as a reagent in biochemical assays, particularly in studies involving enzyme kinetics. Its ability to undergo oxidation and reduction reactions enhances its utility in research settings focused on metabolic pathways.
Drug Development
In the pharmaceutical industry, this compound is explored for its potential use as a solvent in drug formulations. Its derivatives may function as inhibitors or modulators of specific enzymes, paving the way for new therapeutic agents.
Industrial Applications
The compound finds applications in the production of flavors, fragrances, and fine chemicals. Its properties make it suitable for use in various industrial formulations.
Case Study 1: Detection of Cancer Biomarkers
A notable study utilized volatile organic compounds (VOCs), including related compounds like 2-butanone, for detecting breast cancer. The combination of 2-butanone and other VOCs demonstrated high sensitivity and specificity for cancer detection. This suggests that similar compounds could serve as biomarkers in clinical diagnostics.
Case Study 2: Enzyme Kinetics Studies
Research involving enzyme kinetics has shown that derivatives of this compound can interact with specific enzymes, influencing their activity. This interaction is crucial for understanding metabolic pathways and developing new drugs targeting these enzymes.
Safety and Toxicity Profile
This compound is regarded as having relatively low toxicity. However, safety measures should be observed during handling to prevent degradation or unwanted reactions.
Summary of Toxicity Data
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Mild |
| Sensitization | Not sensitizing |
Eigenschaften
CAS-Nummer |
89975-71-3 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
4-propoxybutan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-5-9-6-4-7(2)8/h3-6H2,1-2H3 |
InChI-Schlüssel |
CTGMQDUXYKIIBU-UHFFFAOYSA-N |
SMILES |
CCCOCCC(=O)C |
Kanonische SMILES |
CCCOCCC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















